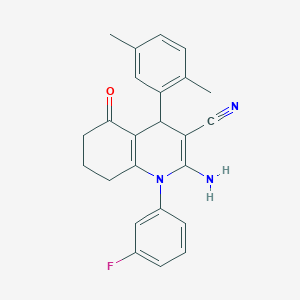![molecular formula C22H14O2S B11477115 5-Ethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione](/img/structure/B11477115.png)
5-Ethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Ethylanthra2,1-bbenzothiophene-4,9-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes an ethyl group attached to the anthraquinone core, fused with a benzothiophene ring. The presence of the benzothiophene moiety imparts unique electronic properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-ethylanthra2,1-bbenzothiophene-4,9-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthraquinone with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by cyclization reactions to form the benzothiophene ring. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of 11-ethylanthra2,1-bbenzothiophene-4,9-dione may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 11-Ethylanthra2,1-bbenzothiophene-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzothiophene derivatives with enhanced reactivity.
Scientific Research Applications
11-Ethylanthra2,1-bbenzothiophene-4,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its anticancer and antimicrobial activities, leveraging its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials, owing to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 11-ethylanthra2,1-bbenzothiophene-4,9-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to alterations in their function and activity.
Pathways Involved: It can modulate oxidative stress pathways, induce apoptosis in cancer cells, and inhibit microbial growth by disrupting cell membrane integrity.
Comparison with Similar Compounds
- 11-Methylanthra2,1-bbenzothiophene-4,9-dione: Similar structure with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Anthraquinone: Shares the anthraquinone core but lacks the benzothiophene ring, resulting in different electronic properties.
Benzothiophene: Contains the benzothiophene moiety but lacks the anthraquinone core, leading to distinct reactivity and applications.
Uniqueness: 11-Ethylanthra2,1-bbenzothiophene-4,9-dione is unique due to the combination of the anthraquinone core and benzothiophene ring, which imparts distinct electronic properties and reactivity
Properties
Molecular Formula |
C22H14O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-ethylanthra[2,1-b][1]benzothiole-8,13-dione |
InChI |
InChI=1S/C22H14O2S/c1-2-12-7-9-17-16(11-12)19-18(25-17)10-8-15-20(19)22(24)14-6-4-3-5-13(14)21(15)23/h3-11H,2H2,1H3 |
InChI Key |
FFUJKPOBEVLESS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC3=C2C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide](/img/structure/B11477033.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477038.png)

![3-(furan-2-yl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11477051.png)
![4,14-Dimethyl-7-(morpholin-4-yl)-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0(2,6).0(11,16)]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11477059.png)
![4-(3,4-diethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11477067.png)
![N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11477080.png)
![methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate](/img/structure/B11477083.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide](/img/structure/B11477084.png)

![7-Ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11477087.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11477095.png)
![2-(allylamino)-8-amino-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11477103.png)
![2,3,4-trimethoxy-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11477126.png)
